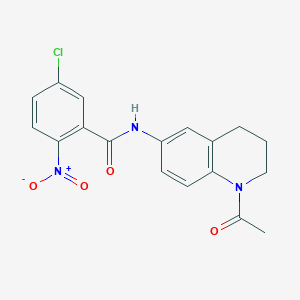

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, an acetyl group, a chloro substituent, and a nitrobenzamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-acetyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

Aplicaciones Científicas De Investigación

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug development for various therapeutic areas.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

- 2-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)imidazo[1,2-a]pyridine-6-carboxylic acid

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

Structural Features:

- Tetrahydroquinoline Moiety: This core structure is linked to various substituents that contribute to the compound's biological activity.

- Chloro and Nitro Groups: These functional groups are critical for the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities across several domains:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that bind to DNA, leading to cell death. For example, similar nitro compounds like metronidazole have been shown to be effective against various pathogens by generating toxic radicals upon reduction .

2. Anti-inflammatory Activity

This compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Studies have demonstrated that compounds with nitro groups can modulate inflammatory pathways effectively .

3. Antitumoral Activity

The compound shows promise as an antitumoral agent. Its unique structure allows it to target hypoxic tumor environments effectively. Nitro aromatic compounds often serve as prodrugs that become activated under low oxygen conditions prevalent in tumors . The ability to inhibit angiogenesis and tumor proliferation has been noted in related studies .

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation: It can interact with various receptors to influence cellular signaling pathways.

- Gene Expression Alteration: It may alter the expression of genes associated with disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloroindoline Derivatives | Contains chloro functionalities | Often used in anti-cancer studies |

| Quinoline-based Compounds | Nitrogen-containing heterocycles | Known for broad-spectrum antibacterial properties |

| Benzamide Derivatives | Common amide linkage | Varying substituents lead to diverse biological activities |

This compound stands out due to its specific combination of a tetrahydroquinoline core with both chloro and nitro substituents on the aromatic ring, contributing to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Efficacy: In vitro studies have shown that derivatives of nitrobenzamides exhibit potent antimicrobial activity against resistant strains of bacteria .

- Anti-inflammatory Effects: Research indicates that certain nitro derivatives can significantly reduce inflammation markers in animal models of arthritis .

- Cancer Research: Investigations into the antitumor potential have revealed that this compound can inhibit tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-14(5-7-16(12)21)20-18(24)15-10-13(19)4-6-17(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLRAQAENFYXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.